(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione
Overview
Description
(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione, also known as (Z)-3-benzylidenepiperazine-2,5-dione or ZBPD, is a small molecule compound with a wide range of applications in scientific research. As a synthetic organic compound, ZBPD is used in a variety of biochemical and physiological experiments, and its structure and properties have been studied extensively.
Scientific Research Applications
ZBPD has a variety of applications in scientific research, including in the study of enzyme inhibition, protein-protein interactions, and drug design. For example, ZBPD has been used to study the structure and function of enzymes involved in the metabolism of drugs and other compounds, as well as the binding of proteins to small molecules. Additionally, ZBPD has been used in the design of new drugs, as its structure can be used to create novel compounds with desired properties.
Mechanism of Action
The mechanism of action of ZBPD is not completely understood, but it is believed to act as an inhibitor of various enzymes. Specifically, ZBPD has been found to inhibit the enzymes acetylcholinesterase, which is involved in the metabolism of acetylcholine, and cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, ZBPD has been found to bind to proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZBPD are not yet fully understood, but its effects on enzymes and proteins suggest that it may have a variety of effects on the body. For example, ZBPD has been found to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine and may be involved in the regulation of neurotransmission. Additionally, ZBPD has been found to bind to proteins, which may be involved in its mechanism of action.
Advantages and Limitations for Lab Experiments
The use of ZBPD in laboratory experiments has several advantages and limitations. One advantage is that ZBPD is relatively easy to synthesize in the laboratory, making it a useful compound for a variety of experiments. Additionally, ZBPD has a wide range of applications in scientific research, making it a useful tool for investigating the structure and function of enzymes and proteins. However, ZBPD has a limited shelf life, making it difficult to store for long periods of time, and it can be toxic if not handled properly.
Future Directions
The future of ZBPD in scientific research is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, the development of new synthetic methods for the synthesis of ZBPD could open up new possibilities for its use in a variety of experiments. Additionally, further research is needed to explore the potential applications of ZBPD in drug design and development. Finally, the development of more stable forms of ZBPD could make it a more useful tool for laboratory experiments.
properties
IUPAC Name |
(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOATFQVUUHFN-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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